O-Desmethyl Metoprolol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

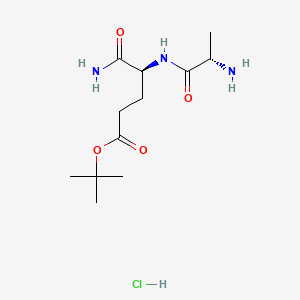

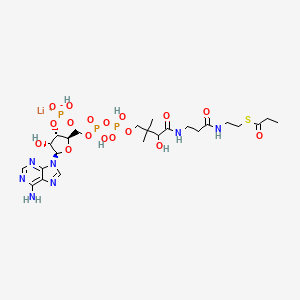

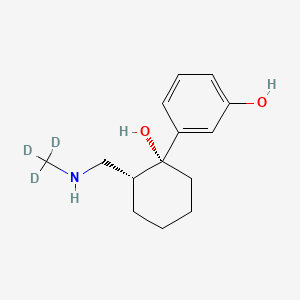

O-Desmethyl Metoprolol-d5 is a deuterium-labeled derivative of O-Desmethyl Metoprolol, which is a metabolite of the beta-1 adrenergic receptor blocker metoprolol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

Aplicaciones Científicas De Investigación

O-Desmethyl Metoprolol-d5 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways of metoprolol.

Biology: Employed in the investigation of the biological effects of metoprolol and its metabolites.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metoprolol.

Industry: Applied in the development of new beta-blockers and other cardiovascular drugs .

Mecanismo De Acción

Target of Action

O-Desmethyl Metoprolol-d5 primarily targets the beta-1-adrenergic receptors . These receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility .

Mode of Action

This compound acts as a selective inhibitor of beta-1-adrenergic receptors . It competitively blocks these receptors, leading to a decrease in cardiac output . This inhibition results in negative chronotropic (slowing heart rate) and inotropic (reducing force of heart muscle contraction) effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By inhibiting beta-1-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline, hormones that are part of the body’s “fight or flight” response . This leads to a reduction in heart rate and blood pressure .

Pharmacokinetics

This compound, like Metoprolol, is likely to be metabolized primarily in the liver, with about 95% of the dose being metabolized in humans . The metabolism of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . The pharmacokinetic properties of this compound are expected to be similar to those of Metoprolol .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in heart rate and a reduction in the force of heart muscle contraction . This leads to a decrease in cardiac output, reducing blood pressure and alleviating symptoms of conditions such as hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of Metoprolol (the parent drug of this compound) is predicted to present a low risk to the environment . Additionally, factors such as patient’s liver function and genetic factors (like CYP2D6 polymorphism) can affect the metabolism and therefore the efficacy of the drug .

Análisis Bioquímico

Biochemical Properties

O-Desmethyl Metoprolol-d5 interacts with beta-adrenergic receptors, effectively modulating their activity . It also acts as a vasodilator, promoting the relaxation and widening of blood vessels .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with beta-adrenergic receptors. By inhibiting these receptors, it can modulate cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with beta-adrenergic receptors. This interaction leads to the inhibition of these receptors, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that this compound is a metabolite of Metoprolol, suggesting that its effects may be similar to those of Metoprolol .

Metabolic Pathways

This compound is involved in the metabolic pathway of Metoprolol. It is formed from Metoprolol by the cytochrome P450 (CYP) isoform CYP2D6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Metoprolol-d5 involves the deuteration of O-Desmethyl Metoprolol. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Análisis De Reacciones Químicas

Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Comparación Con Compuestos Similares

O-Desmethyl Metoprolol: The non-deuterated form of O-Desmethyl Metoprolol-d5.

Metoprolol: The parent compound from which O-Desmethyl Metoprolol is derived.

Atenolol: Another beta-1 adrenergic receptor blocker with similar pharmacological effects .

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the metabolism and distribution of metoprolol .

Propiedades

IUPAC Name |

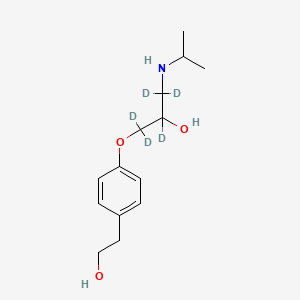

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)